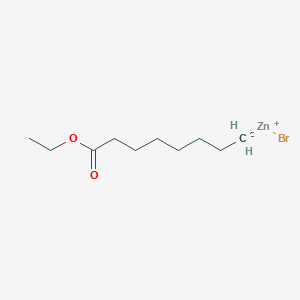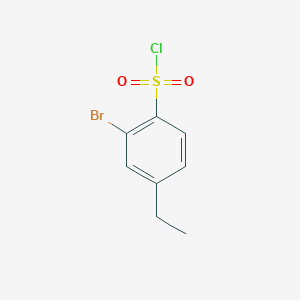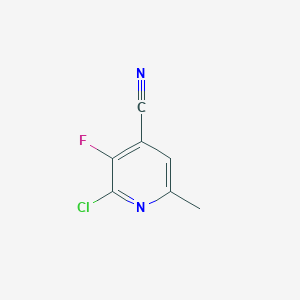
5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a pyrazolyl group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-chloropyrazine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazin-2-amines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Aplicaciones Científicas De Investigación
5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-pyrazol-5-amine: A related compound with a similar pyrazole structure but different substitution pattern.
5-Bromo-1H-pyrazol-3-amine: Another similar compound with a different arrangement of the bromine and amine groups.
Uniqueness
5-Bromo-3-(1H-pyrazol-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6BrN5 |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
5-bromo-3-pyrazol-1-ylpyrazin-2-amine |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-10-6(9)7(12-5)13-3-1-2-11-13/h1-4H,(H2,9,10) |
Clave InChI |
YXKLACZJKKTXDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC(=CN=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)




methyl benzoate](/img/structure/B13911535.png)
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

